2-[1-amino-2-[[carboxy(phenyl)methyl]amino]-2-oxoethyl]-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid
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Overview
Description
2-[1-amino-2-[[carboxy(phenyl)methyl]amino]-2-oxoethyl]-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid is a complex organic compound with a unique structure that includes a thiazine ring, an amino group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . The reaction conditions typically include the use of diazo compounds, ylides, and carbene intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[1-amino-2-[[carboxy(phenyl)methyl]amino]-2-oxoethyl]-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH₄, LiAlH₄, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[1-amino-2-[[carboxy(phenyl)methyl]amino]-2-oxoethyl]-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[1-amino-2-[[carboxy(phenyl)methyl]amino]-2-oxoethyl]-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Indoles are significant heterocyclic systems in natural products and drugs, showing various biologically vital properties.
Boronic Esters: Boronic esters are valuable building blocks in organic synthesis and are used in drug design and delivery.
Uniqueness
2-[1-amino-2-[[carboxy(phenyl)methyl]amino]-2-oxoethyl]-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid is unique due to its specific combination of functional groups and its potential applications across multiple fields. Its thiazine ring structure and the presence of both amino and carboxylic acid groups contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C16H19N3O5S |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-[1-amino-2-[[carboxy(phenyl)methyl]amino]-2-oxoethyl]-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid |
InChI |
InChI=1S/C16H19N3O5S/c1-8-7-25-14(19-11(8)15(21)22)10(17)13(20)18-12(16(23)24)9-5-3-2-4-6-9/h2-6,10,12,14,19H,7,17H2,1H3,(H,18,20)(H,21,22)(H,23,24) |
InChI Key |
JJUQRQMFNIGCFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(SC1)C(C(=O)NC(C2=CC=CC=C2)C(=O)O)N)C(=O)O |
Origin of Product |
United States |
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